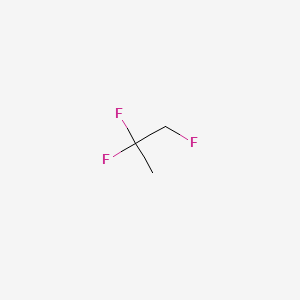

1,2,2-Trifluoropropane

Description

Context within Fluorinated Propane (B168953) Chemistry

Fluorinated derivatives of propane are a significant area of study in organic fluorine chemistry. These compounds are characterized by the substitution of one or more hydrogen atoms in the propane backbone with fluorine atoms. This substitution dramatically alters the physical and chemical properties of the parent hydrocarbon, often resulting in increased stability, reduced flammability, and specific thermodynamic properties that make them suitable for various industrial applications.

The investigation into fluorinated propanes is part of a larger effort to develop and characterize hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). These classes of compounds have been explored as potential replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which were phased out under the Montreal Protocol due to their detrimental effects on the ozone layer. ontosight.ainist.gov Research in this area focuses on understanding the structure-property relationships of different isomers of fluorinated propanes to identify candidates with desirable performance characteristics and minimal environmental impact. The study of isomers, such as the various forms of trifluoropropane, is crucial for understanding how the position of fluorine atoms on the carbon chain influences properties like boiling point, vapor pressure, and reactivity.

Historical Perspectives on Trifluoropropane Investigation

The systematic investigation of fluorinated derivatives of propane dates back to the early to mid-20th century. Pioneering work by scientists such as Albert L. Henne laid the foundation for modern fluorine chemistry. A series of papers published in the Journal of the American Chemical Society in the 1930s and 1940s detailed the synthesis and properties of numerous fluorinated propanes and propylenes. acs.orgacs.orgcolab.ws This early research was driven by the burgeoning interest in fluorinated compounds for applications such as refrigerants, solvents, and anesthetics.

While these early studies may not have focused specifically on 1,2,2-trifluoropropane, they established the fundamental principles and synthetic methodologies for the fluorination of propane and its derivatives. The development of fluorinating agents and the understanding of reaction mechanisms during this period were critical for the eventual synthesis and characterization of a wide array of fluorinated propanes, including the trifluoropropane isomers. The broader search for non-flammable, non-toxic refrigerants spurred much of this foundational research.

Chemical and Physical Properties of 1,2,2-Trifluoropropane

The specific arrangement of fluorine atoms in 1,2,2-trifluoropropane imparts a unique set of physical and chemical properties.

| Property | Value |

| Molecular Formula | C₃H₅F₃ |

| Molecular Weight | 98.067 g/mol |

| CAS Number | 811-94-9 |

| Boiling Point | 18.75 °C |

| Melting Point | -148.8 °C (estimate) |

| Density | 1.0330 g/cm³ (rough estimate) |

| Vapor Pressure | 1020 mmHg at 25 °C |

| Refractive Index | 1.3206 (estimate) |

The data in this table is sourced from chemical supplier databases. lookchem.com

Research Findings on Trifluoropropane Isomers

Research into trifluoropropane isomers often involves comparative studies to understand the influence of fluorine atom placement on the molecule's properties and reactivity. For instance, studies on the synthesis of related compounds, such as 3-bromo-1,1,1-trifluoropropane, highlight the methods for introducing fluorine and other halogens into a propane structure. google.com The synthesis of such compounds often starts with a trifluoropropene isomer, which is then subjected to further reactions. google.com

The fluorination of propane and propene can be a complex process, often yielding a mixture of products. rsc.org The mechanism is not a simple substitution of hydrogen for fluorine but can involve the formation of carbocation and radical intermediates. rsc.org The specific conditions of the reaction, including the choice of fluorinating agent and catalyst, can influence the distribution of isomers in the final product.

Investigations into the activation of C-F bonds in more highly fluorinated propanes, such as the pentafluoropropane isomers, provide insights into the reactivity of these compounds. beilstein-journals.org These studies explore dehydrofluorination and hydrodefluorination reactions, which are fundamental to both the synthesis and potential atmospheric degradation pathways of fluorinated propanes. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c1-3(5,6)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONSGGANNRCHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539225 | |

| Record name | 1,2,2-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-94-9 | |

| Record name | 1,2,2-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of 1,2,2 Trifluoropropane

Quantum Chemical Calculation Methodologies

The accuracy of computational predictions for 1,2,2-trifluoropropane is fundamentally dependent on the chosen quantum chemical methodology. A variety of methods, ranging from foundational ab initio approaches to more sophisticated composite and density functional theories, have been applied to study fluorinated alkanes.

Ab initio (from first principles) methods are a cornerstone of quantum chemical calculations. The Hartree-Fock (HF) method, often paired with basis sets like 6-31G(d), serves as a fundamental starting point, providing initial geometries and frequencies. researchgate.netacs.org However, HF theory does not account for electron correlation, which is crucial for accurate energy calculations.

To incorporate electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently employed. For instance, studies on various fluorinated propanes have utilized MP2(full)/6-31G(d) to determine optimized geometries, which are then used in higher-level calculations. researchgate.netacs.org

The Gaussian-2 Møller-Plesset (G2MP2) method is a high-level composite approach designed to yield accurate thermochemical data, such as enthalpies of formation. acs.org It systematically combines results from MP2 and HF calculations with different basis sets, along with empirical corrections, to approximate the results of a much more computationally expensive calculation. This method has been successfully used to estimate the enthalpies of formation for a range of fluorinated propanes through the use of isodesmic reactions, where bond types are conserved on both sides of the reaction to facilitate error cancellation. researchgate.netacs.org

| Method | Typical Application | Key Feature | Reference |

|---|---|---|---|

| HF/6-31G(d) | Frequency calculations, initial geometries | Computationally inexpensive baseline | researchgate.netacs.org |

| MP2/6-31G(d) | Geometry optimization | Includes electron correlation at a basic level | researchgate.netacs.org |

| G2MP2 | Enthalpy of formation (ΔHf°) | Composite method for high-accuracy thermochemistry | researchgate.netacs.org |

Density Functional Theory (DFT) has become a popular and powerful tool for studying molecular systems, offering a favorable balance between computational cost and accuracy. In DFT, the electron density is used as the fundamental variable instead of the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical to the performance of DFT.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals. nih.govresearchgate.net It has been extensively applied to investigate the geometries, vibrational frequencies, and potential energy surfaces of halogenated hydrocarbons. uc.ptscispace.commdpi.com For example, relaxed potential energy scans for related molecules have been calculated at the B3LYP level to analyze conformational isomerism. uc.ptscispace.com

The B3PW91 functional, which combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional, has also been employed, particularly in calculations of gas-phase acidities. researchgate.net

More recent functionals, such as M06-2X, have been developed to better handle non-covalent interactions and medium-range electron correlation, which can be deficient in older functionals like B3LYP, especially for larger molecules and halogenated alkanes. tru.ca The M06-2X functional is recognized for its improved accuracy in main group thermochemistry and kinetics, making it a strong candidate for studying fluorinated compounds like 1,2,2-trifluoropropane. researchgate.nettru.ca

The basis set is the set of mathematical functions used to build molecular orbitals. The choice of basis set directly impacts the accuracy of a quantum chemical calculation.

Pople-style basis sets are commonly used. The 6-31G(d) basis set is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, making it a standard for geometry optimizations and frequency calculations at the DFT and HF levels. acs.orguc.pt For higher accuracy, the triple-split valence 6-311++G(d,p) basis set is often chosen. nih.govresearchgate.netuc.pt It includes diffuse functions on both heavy atoms and hydrogens (indicated by the '++') to better describe anions and weak interactions, and polarization functions on all atoms ('d,p'). nih.govresearchgate.net

For benchmark-quality calculations, correlation-consistent basis sets developed by Dunning, such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), are preferred. uc.ptmdpi.com The 'aug' prefix signifies the addition of diffuse functions, which are crucial for accurately describing electron distribution far from the nucleus. uc.pt These larger basis sets provide a more flexible description of the molecular orbitals, leading to more accurate energy and property calculations, albeit at a significantly higher computational cost. uc.ptmdpi.com

To achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values), highly accurate composite methods are employed. These methods combine calculations at different levels of theory and with various basis sets to approximate the results of an extremely high-level calculation that would be computationally prohibitive on its own.

The Correlation Consistent Composite Approach (ccCA) is one such method used to predict gas-phase enthalpies of formation for per- and polyfluoroalkyl substances (PFAS). researchgate.net

Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often referred to as the "gold standard" of quantum chemistry for its high accuracy with single-reference systems. researchgate.netgoogle.comnih.gov However, its computational cost scales steeply with system size. The Domain-Based Local Pair Natural Orbital (DLPNO) approximation to CCSD(T), or DLPNO-CCSD(T), significantly reduces this cost by localizing orbitals, making high-accuracy calculations feasible for larger molecules. researchgate.netnih.gov This method has been shown to produce thermochemical data that is competitive with experimental calorimetric measurements and is a recommended choice for black-box applications requiring high reliability. researchgate.netresearchgate.netscience.gov

Molecular Structure and Energetics

Computational methods are essential for determining the three-dimensional structure of 1,2,2-trifluoropropane and understanding the energetic relationships between its different spatial arrangements.

The structure of 1,2,2-trifluoropropane is not static; rotation around the central carbon-carbon (C1-C2) bond gives rise to different conformers. A conformational analysis, typically performed by systematically rotating a key dihedral angle and calculating the energy at each step (a relaxed potential energy scan), is used to identify the stable isomers (energy minima) and the barriers to rotation (transition states). uc.ptscispace.com

For 1,2,2-trifluoropropane (CH₂F-CF₂-CH₃), rotation around the C1-C2 bond would lead to different relative orientations of the fluorine atom on C1 and the methyl group on C2. The primary conformers would be described by the H-C1-C2-C3 dihedral angle. One would expect to find at least two distinct conformers:

Anti-conformer: Where the C1-H bond is positioned anti-periplanar (180°) to the C2-C3 bond.

Gauche-conformer: Where the C1-H bond is positioned gauche (approximately 60°) to the C2-C3 bond.

Studies on analogous molecules like 3,3-dichloro-1,1,1-trifluoropropane (B1294778) have shown that gauche conformers can be significantly more stable than trans (or anti) forms. scispace.com Furthermore, in molecules like 1,2-difluoroethane, the gauche conformation is more stable than the anti due to a phenomenon known as the gauche effect, which involves hyperconjugation. acs.org A similar effect could influence the conformational preference of 1,2,2-trifluoropropane.

Geometrical optimizations are performed using methods like B3LYP or MP2 with basis sets such as 6-311++G(d,p) to find the precise bond lengths, bond angles, and dihedral angles for each stable conformer. nih.govresearchgate.netuc.pt The results of these calculations provide a detailed picture of the molecule's preferred shapes and the energy differences between them.

| Conformer | Key Dihedral Angle (H-C1-C2-C3) | Relative Energy (kcal/mol) | Point Group |

|---|---|---|---|

| Gauche | ~60° | 0.00 | C₁ |

| Anti | 180° | Value > 0 | C₁ |

Note: The relative energy values are illustrative, based on trends observed in similar fluorinated ethanes and propanes where gauche conformers are often favored. acs.org

Internal Rotational Barriers and Torsional Potentials

The internal rotation of molecular groups around single bonds is a key factor in determining the conformational landscape and thermodynamic properties of a molecule. In the case of 1,2,2-trifluoropropane, computational studies have been employed to elucidate the energy barriers associated with these internal rotations.

For similar fluorinated propanes, such as 1,1,1-trifluoro-propane-2-thione, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to determine the torsional barriers. nih.gov For this molecule, barriers of 1.28 kcal/mol and 1.94 kcal/mol were calculated for the CH₃ and CF₃ rotors, respectively. nih.gov These calculations involve mapping the potential energy surface as a function of the dihedral angle of the rotating group. nih.gov

The study of related molecules provides insight into the expected behavior of 1,2,2-trifluoropropane. For instance, in 3,3-dichloro-1,1,1-trifluoropropane, a relaxed potential energy scan as a function of the H-C(1)-C(3)-C dihedral angle revealed the existence of gauche and trans conformers. scispace.com This type of analysis is crucial for understanding the relative populations of different conformers at a given temperature.

Intramolecular Interactions and Stability (e.g., hydrogen bonding, hyperconjugation, Natural Bond Orbital (NBO) analysis)

The stability of different conformers of 1,2,2-trifluoropropane is governed by a complex interplay of intramolecular interactions. These can include steric repulsion, dipole-dipole interactions, and more subtle electronic effects like hyperconjugation. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these interactions.

In another example, for 1,1,1-trifluoro-propane-2-thione, quantum chemical calculations indicated that the most stable conformer possesses intramolecular hydrogen-sulfur interactions. nih.gov While 1,2,2-trifluoropropane lacks a sulfur atom, the principle of identifying stabilizing intramolecular interactions remains the same. The presence of electronegative fluorine atoms in 1,2,2-trifluoropropane suggests that intramolecular hydrogen bonding between a fluorine atom and a hydrogen atom on an adjacent carbon could play a role in determining conformational preferences.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, is another critical factor influencing stability. NBO analysis can quantify these hyperconjugative interactions, providing insight into the electronic delocalization that contributes to the stability of certain conformations.

Isodesmic Reaction Analysis for Thermochemical Properties

Isodesmic reactions are hypothetical reactions in which the number and type of chemical bonds are conserved on both the reactant and product sides. This methodology is a cornerstone of computational thermochemistry, as it allows for a high degree of error cancellation when calculating properties like enthalpies of formation (ΔHf°). nsf.govumsl.edu

The enthalpy of formation for a target molecule, such as 1,2,2-trifluoropropane, can be accurately estimated by using a well-chosen isodesmic reaction scheme. acs.org For a series of fluorinated propanes, enthalpies of formation have been calculated using the G2MP2 composite method in conjunction with isodesmic reactions. acs.org This approach has also been successfully applied to re-examine the experimental enthalpy of formation of perfluoropropane, where density functional and ab initio calculations of several isodesmic reactions helped to resolve discrepancies in reported values. researchgate.net

For instance, to determine the enthalpy of formation of a fluorinated propane, one could devise a reaction involving simpler, well-characterized molecules where the C-C, C-H, and C-F bond environments are similar. The calculated reaction enthalpy, combined with the known experimental enthalpies of formation of the other species in the reaction, allows for a reliable prediction of the target molecule's enthalpy of formation. researchgate.net

The accuracy of this method relies on the careful selection of reference molecules to ensure that the bonding environments are as similar as possible to those in the target molecule, thereby maximizing the cancellation of computational errors. nsf.gov

Computational Prediction of Molecular Properties

Electronic Properties (e.g., Frontier Orbitals, Band Gap Energy)

The electronic properties of 1,2,2-trifluoropropane, such as the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting band gap energy, are crucial for understanding its reactivity and kinetic stability.

Computational methods, particularly density functional theory (DFT), are widely used to calculate these properties. The HOMO-LUMO gap is a key indicator of a molecule's excitability and its ability to participate in chemical reactions. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

While specific calculations for 1,2,2-trifluoropropane were not found, studies on similar molecules provide a framework. For instance, in the study of 6-Methyl-2-thiouracil, the HOMO and LUMO energies were calculated to predict the molecule's inhibition efficiency. doi.org The energy gap (ΔE_gap) was found to be a critical parameter. doi.org This approach is directly applicable to 1,2,2-trifluoropropane to understand its electronic behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling and Machine Learning Approaches (e.g., Artificial Neural Networks (ANN), Multiple Linear Regression (MLR), molecular descriptors)

Quantitative Structure-Property Relationship (QSPR) modeling provides a way to predict the physicochemical properties of compounds based on their molecular structure. nih.gov These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. unimore.it

For a series of propane derivatives, a QSPR study was conducted to predict their surface tension using molecular descriptors. researchgate.net This study employed both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build the predictive models. researchgate.net MLR establishes a linear relationship, while ANNs are capable of modeling more complex, non-linear relationships. journaljerr.comimist.ma

The general workflow for building a QSPR model involves:

Compiling and curating a dataset of compounds with known properties. nih.gov

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods like MLR or machine learning techniques like ANN to develop a model that correlates the descriptors with the property of interest. researchgate.net

Validating the model's predictive performance. nih.gov

Such models can be used to predict various properties of 1,2,2-trifluoropropane, such as its boiling point, density, and viscosity, even before these properties are experimentally measured. unimore.it

Molecular Simulation Studies (e.g., intermolecular interactions)

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. koreascience.kr These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions over time.

For 1,2,2-trifluoropropane, MD simulations could be used to investigate its behavior in the liquid phase, including the nature of intermolecular interactions. These interactions, which include van der Waals forces and dipole-dipole interactions, are responsible for many of the bulk properties of the substance.

While a specific MD study on 1,2,2-trifluoropropane was not identified, the methodology is widely applied to similar systems. For example, MD simulations have been used to study the interactions of C-glycosylflavones with GSK-3β, providing insights into the dynamic interactions between the ligand and the protein. koreascience.kr This demonstrates the capability of MD simulations to elucidate complex intermolecular interactions.

Spectroscopic Characterization of 1,2,2 Trifluoropropane

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for elucidating the molecular structure and bonding of a compound. For 1,2,2-trifluoropropane, these methods would probe the various stretching, bending, rocking, wagging, and torsional motions of its constituent atoms.

Infrared (IR) Spectroscopy (e.g., Matrix Isolation FTIR)

Matrix isolation Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for studying the vibrational modes of molecules. By isolating individual molecules in an inert gas matrix (such as argon or nitrogen) at cryogenic temperatures, intermolecular interactions are minimized, leading to sharper and better-resolved spectral bands. This method would be ideal for identifying the fundamental vibrational frequencies of 1,2,2-trifluoropropane. Although no specific data for 1,2,2-trifluoropropane is available, studies on related compounds like 3,3-dichloro-1,1,1-trifluoropropane (B1294778) have successfully utilized this technique to identify and assign vibrational modes.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For 1,2,2-trifluoropropane, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon backbone and symmetric C-F stretches.

Normal Coordinate Analysis and Potential Energy Distributions (PEDs)

To definitively assign the observed vibrational frequencies from IR and Raman spectra to specific molecular motions, a normal coordinate analysis (NCA) is typically performed. This computational method models the vibrational modes of the molecule and calculates their expected frequencies. The Potential Energy Distribution (PED) is then used to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode. For 1,2,2-trifluoropropane, NCA and PED calculations would be essential for a complete and accurate interpretation of its vibrational spectra.

Vibrational Assignments and Anharmonic Effects

The final step in the vibrational analysis would be the assignment of each observed IR and Raman band to a specific vibrational mode of 1,2,2-trifluoropropane, based on the results of the normal coordinate analysis. It is also important to consider anharmonic effects, which are deviations from the idealized harmonic oscillator model. These effects can lead to shifts in vibrational frequencies and the appearance of overtone and combination bands in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Studies

A ¹H NMR spectrum of 1,2,2-trifluoropropane would provide valuable information about the electronic environment of the hydrogen atoms in the methyl (CH₃) and methylene (B1212753) (CH₂F) groups. The chemical shifts of the proton signals would be influenced by the high electronegativity of the neighboring fluorine atoms. Furthermore, the splitting of these signals (spin-spin coupling) would reveal the number of adjacent fluorine and hydrogen atoms, providing crucial connectivity information. Without experimental data, predicted chemical shifts and coupling constants cannot be provided.

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR spectroscopy provides valuable insights into the carbon framework of a molecule. libretexts.org In ¹³C NMR, the chemical shift of each carbon atom is influenced by its local electronic environment. libretexts.org Factors such as the electronegativity of neighboring atoms and the hybridization state of the carbon play a significant role in determining its resonance frequency. libretexts.orglibretexts.org For instance, carbons bonded to electronegative atoms like fluorine are deshielded and appear at a higher chemical shift (downfield) compared to typical alkane carbons. libretexts.org Similarly, sp²-hybridized carbons resonate at a much lower field than sp³-hybridized carbons. libretexts.org

While ¹³C NMR is highly informative for structural determination, its low natural abundance (1.1%) means that obtaining spectra can be more time-consuming compared to proton NMR. hw.ac.uk To simplify the spectra and avoid complexities arising from carbon-proton coupling, ¹³C NMR spectra are often acquired with proton decoupling. libretexts.org This process removes the splitting of carbon signals by adjacent protons, resulting in a single peak for each unique carbon atom. libretexts.org

Below is a data table summarizing the expected ¹³C NMR chemical shifts for 1,2,2-trifluoropropane.

| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Coupling with F) |

| C1 (CH₃) | ~20-30 | Quartet |

| C2 (CF₂) | ~120-130 | Triplet |

| C3 (CH₂F) | ~80-90 | Triplet |

Fluorine-19 (¹⁹F) NMR Studies

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.comalfa-chemistry.com This results in strong, sharp signals and a wide range of chemical shifts, typically spanning from -200 ppm to +200 ppm, which minimizes signal overlap. wikipedia.orgalfa-chemistry.comhuji.ac.il The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atom. alfa-chemistry.com

In 1,2,2-trifluoropropane, two distinct fluorine environments are present: the two equivalent fluorine atoms on the C2 carbon (CF₂) and the single fluorine atom on the C3 carbon (CH₂F). This results in two signals in the ¹⁹F NMR spectrum. The CF₂ group is expected to appear as a doublet due to coupling with the fluorine on C3, and the CH₂F group should appear as a triplet due to coupling with the two fluorines on C2. Long-range couplings between fluorine and hydrogen atoms are also common and can provide further structural information. wikipedia.org

The following table outlines the anticipated ¹⁹F NMR data for 1,2,2-trifluoropropane.

| Fluorine Group | Chemical Shift (ppm) | Multiplicity (Coupling with F) |

| CF₂ | Varies | Doublet |

| CH₂F | Varies | Triplet |

GIAO NMR DFT Calculations for Chemical Shifts

Gauge-Independent Atomic Orbital (GIAO) calculations, a method rooted in Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts. nih.govrsc.orgrsc.org This computational approach allows for the theoretical determination of chemical shifts for various nuclei, including ¹³C and ¹H. nih.gov The reliability of these calculations has been statistically analyzed, and empirical corrections can be applied to improve the accuracy of the predicted values. nih.gov

By comparing the calculated chemical shifts with experimental data, it is possible to validate the proposed structure of a molecule. rsc.org For complex molecules, GIAO-DFT calculations can help in assigning specific NMR signals to the corresponding atoms within the molecular structure. rsc.org These calculations take into account the geometric and electronic environment of each nucleus, providing a powerful tool to complement experimental NMR studies. researchgate.netresearchgate.net

Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. emory.edu

Electron Impact (EI) Mass Spectrometry

Electron Impact (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. emory.edulibretexts.org This process ejects an electron from the molecule, creating a molecular ion (M⁺˙). libretexts.org Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, which can be useful for structural elucidation but may also result in the absence of a discernible molecular ion peak in the spectrum. libretexts.orgnih.gov

The fragmentation pattern in an EI mass spectrum is generally reproducible and can serve as a fingerprint for a particular compound. libretexts.org For 1,2,2-trifluoropropane, the molecular ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragment ions would arise from the cleavage of C-C and C-F bonds.

A table of expected major ions in the EI mass spectrum of 1,2,2-trifluoropropane is provided below.

| Ion | m/z | Possible Structure |

| [C₃H₅F₃]⁺˙ | 98 | Molecular Ion |

| [C₂H₂F₃]⁺ | 81 | Loss of CH₃ |

| [CH₃CF₂]⁺ | 65 | Cleavage of C1-C2 bond |

| [CH₂F]⁺ | 33 | Cleavage of C2-C3 bond |

Chemical Ionization Mass Spectrometry (e.g., Methane (B114726) CI)

Chemical Ionization (CI) is a soft ionization technique that produces less fragmentation compared to EI. umd.edushimadzu.com In methane CI, methane is used as a reagent gas. thermofisher.com The methane is ionized by an electron beam, and the resulting ions react with neutral methane molecules to form secondary reagent gas ions such as CH₅⁺, C₂H₅⁺, and C₃H₅⁺. thermofisher.com These ions then react with the analyte molecule through processes like proton transfer, hydride abstraction, or adduct formation. thermofisher.comescholarship.org

This gentle ionization process typically results in a prominent quasi-molecular ion, such as [M+H]⁺, [M+C₂H₅]⁺, or [M+C₃H₅]⁺, which is very useful for determining the molecular weight of the analyte. thermofisher.comnih.gov

The following table lists the expected ions in the methane CI mass spectrum of 1,2,2-trifluoropropane.

| Ion | m/z | Formation |

| [C₃H₅F₃ + H]⁺ | 99 | Protonated Molecule |

| [C₃H₅F₃ + C₂H₅]⁺ | 127 | Adduct with C₂H₅⁺ |

| [C₃H₅F₃ + C₃H₅]⁺ | 139 | Adduct with C₃H₅⁺ |

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique used for analyzing non-volatile and thermally unstable compounds. wikipedia.orgaskfilo.com In FAB, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. emory.eduwikipedia.org This process causes the desorption and ionization of the analyte molecules, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org

FAB mass spectrometry is particularly useful for determining the molecular weight of compounds that are difficult to ionize by other methods. askfilo.com The resulting spectrum often shows a clear molecular ion or quasi-molecular ion, providing direct evidence of the compound's mass. wisdomlib.org

The expected primary ion in the positive-ion FAB mass spectrum of 1,2,2-trifluoropropane is shown in the table below.

| Ion | m/z | Description |

| [C₃H₅F₃ + H]⁺ | 99 | Protonated Molecular Ion |

Metastable Ion Spectra and Fragmentation Pathways

In mass spectrometry, the study of metastable ions provides crucial information about the fragmentation pathways of a molecular ion. Metastable ions are ions that have enough energy to fragment after leaving the ion source but before reaching the detector. core.ac.uk The analysis of their decomposition helps in elucidating the structure of the parent molecule and understanding the kinetics and mechanisms of dissociation reactions. tandfonline.comnih.gov

When 1,2,2-trifluoropropane (CH₃CF₂CH₂F) is subjected to electron impact ionization, it forms a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint that helps in structural identification. tutorchase.com The process involves the breaking of bonds within the ion, leading to the formation of smaller, stable fragment ions. youtube.com

The fragmentation pathways for halogenated propanes are influenced by the position and type of halogen atoms. For fluorinated alkanes, a common fragmentation process is the loss of a fluorine atom or a hydrogen fluoride (B91410) (HF) molecule. The relative stability of the resulting carbocations plays a significant role in determining the most favorable fragmentation routes. youtube.com While specific metastable ion data for 1,2,2-trifluoropropane is not extensively documented in the reviewed literature, general principles of mass spectral fragmentation can be applied. tutorchase.com

Key fragmentation pathways for similar halogenated compounds often involve:

Alpha-cleavage: Breakage of a carbon-carbon bond adjacent to the carbon bearing a fluorine atom. youtube.com

Loss of a neutral molecule: Elimination of stable neutral species like HF.

Rearrangements: Intramolecular rearrangements preceding fragmentation to form more stable ions.

Computational methods can be employed to predict fragmentation patterns by calculating the energies of various potential fragment ions and the transition states connecting them. researchgate.net These calculations help to rationalize the observed mass spectra and provide a deeper understanding of the dissociation dynamics. researchgate.net For instance, studies on other halogen-containing compounds have successfully used metastable ion spectra to map detailed decomposition pathways of molecular ions. researchgate.net

Table 1: Plausible Fragmentation Ions of 1,2,2-Trifluoropropane

| Fragment Ion (m/z) | Plausible Formula | Likely Neutral Loss |

| 83 | [C₂H₂F₃]⁺ | CH₃ |

| 69 | [CF₃]⁺ | C₂H₅ |

| 65 | [CH₂CF₂]⁺˙ | CH₃F |

| 51 | [CHF₂]⁺ | C₂H₃F |

| 33 | [CH₂F]⁺ | C₂H₃F₂ |

Chiral Analysis via Mass Spectrometry

Chirality is a property of a molecule that is non-superimposable on its mirror image. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups. The 1,2,2-trifluoropropane molecule (CH₃-CF₂-CH₂F) is achiral. None of the carbon atoms in its structure are bonded to four different groups:

C1 is bonded to three hydrogen atoms and the rest of the molecule.

C2 is bonded to two fluorine atoms, a methyl group, and a fluoromethyl group.

C3 is bonded to two hydrogen atoms and one fluorine atom.

Since 1,2,2-trifluoropropane is achiral, standard chiral analysis techniques are not applicable. However, mass spectrometry is a powerful tool for the analysis of chiral compounds when coupled with appropriate methods. acs.org For chiral molecules, especially in the context of fluorinated compounds, mass spectrometry can be used to differentiate between enantiomers. researchgate.netacs.org This is typically achieved by:

Using a chiral derivatizing agent: The enantiomers are reacted with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated and distinguished by mass spectrometry. researchgate.net For example, chiral amines like (R)-2-amino-1,1,1-trifluoropropane have been used to differentiate chiral carboxylic acids. researchgate.net

Ion-molecule reactions: Chiral recognition can occur in the gas phase through reactions between the analyte ions and a chiral reagent gas within the mass spectrometer. acs.org

Tandem Mass Spectrometry (MS/MS): Diastereomeric complexes formed from enantiomers can exhibit different fragmentation patterns in MS/MS experiments, allowing for their distinction. acs.org

While these methods are not relevant for the direct analysis of 1,2,2-trifluoropropane, they are fundamental in the broader context of analyzing chiral fluorinated organic compounds. d-nb.info

Reaction Mechanisms and Kinetics Involving 1,2,2 Trifluoropropane Analogues

Unimolecular Decomposition Pathways of Fluorinated Propanes

The thermal decomposition of fluorinated propanes can proceed through various unimolecular pathways, including the elimination of hydrogen fluoride (B91410) (HF) or the cleavage of carbon-carbon bonds. The specific pathways and their activation energies are highly dependent on the degree and position of fluorine substitution.

For instance, the thermal decomposition of 2,3-epoxy-1,1,1-trifluoropropane, a related fluorinated propane (B168953) derivative, has been shown to yield 1,1,1-trifluoropropanone and 3,3,3-trifluoropropanal (B1220928) as major initial products through a unimolecular mechanism in the gas phase. rsc.orgsoton.ac.uk Studies on other fluorinated hydrocarbons, such as 1,1,2,2-tetrafluorocyclobutane, have also provided insights into decomposition pathways, which include the formation of smaller fluoroalkenes. rsc.org Theoretical calculations, often employing methods like RRKM theory, are instrumental in modeling the potential energy surfaces and predicting the rate constants for these decomposition channels. rsc.orgpsu.edu

The decomposition of 2,2-bis(difluoroamino)propane has been investigated, with theoretical calculations supporting C-N homolytic bond cleavage as the rate-limiting step in its unimolecular decomposition. psu.edu High-energy barriers were calculated for alternative pathways like direct HF elimination. psu.edu Similarly, studies on the decomposition of propylamine (B44156) and protonated propylamine have identified various pathways, with the formation of propene and ammonia (B1221849) being a significant route. nih.gov While direct studies on 1,2,2-trifluoropropane are limited, these analogous cases suggest that its unimolecular decomposition would likely involve HF elimination or C-C bond scission, with the specific product distribution depending on the relative energy barriers of these competing pathways.

Radical Reactions (e.g., with OH and H radicals)

The atmospheric lifetime and combustion chemistry of fluorinated propanes are largely governed by their reactions with radicals, most notably the hydroxyl (OH) and hydrogen (H) radicals. These reactions typically proceed via abstraction, addition/decomposition, or substitution mechanisms.

Hydrogen abstraction is a primary reaction pathway for fluorinated propanes reacting with OH and H radicals. nih.govmdpi.com The rate of abstraction depends on the C-H bond dissociation energy, which is influenced by the presence of neighboring fluorine atoms. libretexts.org For instance, in the reaction of 1,1,2,2,3-pentafluoropropane (B1294462) with OH radicals, H-abstraction from the -CFH2 group is the predominant channel. nih.gov Theoretical studies on 2-bromo-3,3,3-trifluoropropene (2-BTP), a structural analogue, have shown that H-abstraction by OH radicals has energy barriers of approximately 6.5-7.6 kcal/mol. mdpi.com The presence of a bromine atom on the central carbon was found to facilitate H-abstractions. mdpi.com In contrast, H-abstraction by H radicals from 2-BTP has significantly higher energy barriers, over 10 kcal/mol higher than with OH radicals. nih.gov

The reactivity of different types of C-H bonds (primary, secondary, tertiary) towards radical attack also plays a crucial role. libretexts.orgpearson.com Generally, the reactivity order is tertiary > secondary > primary, due to the greater stability of the resulting alkyl radical. libretexts.org However, the high reactivity of the fluorine radical can lead to less selective abstraction. vaia.com

For unsaturated fluorinated propanes (propenes), addition of radicals to the C=C double bond is a significant reaction pathway. mdpi.comresearchgate.net In the case of 2-BTP reacting with OH radicals, addition to form a CF3CBrCH2OH adduct is the dominant channel at lower temperatures. mdpi.com This adduct can then undergo further decomposition. Similarly, OH radical addition to propene is a well-studied process that can initiate a series of reactions analogous to low-temperature alkane oxidation. researchgate.net The addition can occur at either carbon of the double bond, with the branching ratio depending on the substituents. researchgate.net Subsequent reactions of the resulting radical adduct with O2 can lead to a variety of oxygenated products. researchgate.net

Substitution reactions, where a radical replaces an atom or group in the molecule, are also possible. For example, in the reaction of 2-BTP with OH radicals, a substitution reaction leading to CF3COHCH2 + Br is competitive with H-abstraction, particularly at higher temperatures. mdpi.com Theoretical calculations have identified transition states for Br substitution with relatively low energy barriers. mdpi.com Free radical substitution is a common mechanism in the halogenation of alkanes, proceeding through initiation, propagation, and termination steps. libretexts.orgexamqa.com While less common for saturated fluorinated propanes reacting with OH, substitution can be a viable pathway under certain conditions or with different radical species.

Theoretical Kinetic Studies and Rate Constant Prediction (e.g., Transition State Theory, Master Equation)

Theoretical methods are indispensable for elucidating the complex reaction mechanisms of fluorinated propanes and for predicting their reaction rate constants. mdpi.comnih.gov High-level ab initio quantum calculations are used to explore potential energy surfaces, identifying reactants, products, intermediates, and transition states. mdpi.comnih.gov

Transition State Theory (TST) is a fundamental approach used to calculate rate constants. uleth.calibretexts.org Variational TST (VTST) is often employed, particularly for barrierless reactions, to more accurately locate the dividing surface between reactants and products. acs.org For more complex reactions involving multiple steps and energy transfer, RRKM (Rice-Ramsperger-Kassel-Marcus) theory combined with a master equation analysis is utilized. mdpi.comtandfonline.comacs.org This approach accounts for the pressure and temperature dependence of the reaction rates.

For instance, dual-level direct dynamics methods have been used to investigate the hydrogen abstraction reactions of 1,1,2,2,3-pentafluoropropane with OH radicals. nih.gov In this method, geometries are optimized at a lower level of theory, and then single-point energy calculations are performed at a higher, more accurate level. nih.gov The resulting data is then used in conjunction with ICVT (Improved Canonical Variational Transition-State Theory) with small-curvature tunneling corrections to calculate rate constants over a wide temperature range. nih.gov These theoretical predictions often show good agreement with available experimental data. nih.gov

Below is a table summarizing theoretical approaches used in studying reactions of fluorinated propane analogues:

| Theoretical Method | Application | Example Compound | Reference |

| Dual-level direct dynamics | H-abstraction by OH radicals | 1,1,2,2,3-Pentafluoropropane | nih.gov |

| RRKM/Master Equation | Detailed kinetics of major pathways | 2-Bromo-3,3,3-trifluoropropene (2-BTP) | mdpi.comnih.gov |

| Density Functional Theory (DFT) | Geometry optimizations and energy calculations | 2-Bromo-3,3,3-trifluoropropene (2-BTP) | mdpi.comnih.gov |

| Variational TST (VTST) | Calculation of rate constants for barrierless reactions | Methyl-methyl radical association (prototypical) | acs.org |

| RRKM Theory | Modeling unimolecular decomposition | 2,2-bis(difluoroamino)propane | psu.edu |

Kinetic Isotope Effects in Trifluoropropane Transformations

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org It is particularly useful for determining the rate-limiting step and probing the structure of the transition state. libretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. wikipedia.org

In the context of trifluoropropane transformations, deuterium (B1214612) substitution for hydrogen (kH/kD) is a common way to probe mechanisms. For example, in hydroxylation reactions of 1,1,1-trifluoropropane (B1294402), the position of hydroxylation can exhibit different selectivities compared to non-fluorinated analogues, and KIE studies can help elucidate the factors governing this selectivity. researchgate.net

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or hyperconjugation at the transition state. libretexts.orgwpmucdn.com For instance, β-secondary isotope effects are often associated with hyperconjugation in the transition state. libretexts.org

The table below illustrates the types of kinetic isotope effects and their general application in studying reaction mechanisms.

| Type of KIE | Description | Information Gained | Reference |

| Primary KIE | Isotopic substitution at a bond being broken/formed in the rate-limiting step. | Confirms bond breaking in the rate-limiting step. | wikipedia.org |

| Secondary KIE (α, β, γ) | Isotopic substitution at a site not directly involved in bond breaking. | Provides information on changes in hybridization, steric environment, or hyperconjugation at the transition state. | libretexts.orgwikipedia.org |

| Solvent KIE | Isotopic substitution in the solvent molecules. | Indicates the involvement of the solvent in the reaction mechanism. | researchgate.net |

Catalytic Reaction Mechanisms (e.g., hydrogenation, dehalogenation)

The catalytic reactions of trifluoropropane analogues, such as hydrogenation and dehalogenation, are fundamental transformations often employed in synthetic chemistry. These reactions are typically facilitated by metal catalysts, which lower the activation energy and direct the reaction pathway.

Catalytic Hydrogenation: Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in an unsaturated analogue, converting it to a saturated compound. libretexts.orgchemistrytalk.org This process is exothermic and thermodynamically favorable, but requires a catalyst to proceed at a reasonable rate. libretexts.org Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). chemistrytalk.org

The mechanism for heterogeneous catalytic hydrogenation is understood to occur on the surface of the metal catalyst. chemistrytalk.org

Adsorption: Both the hydrogen gas and the unsaturated organic molecule (the alkene) are adsorbed onto the surface of the metal catalyst. chemistrytalk.org

H-H Bond Cleavage: The catalyst weakens and cleaves the H-H bond, forming metal-hydrogen bonds on the surface. libretexts.orgchemistrytalk.org

Hydrogen Transfer: The adsorbed hydrogen atoms are then transferred sequentially to the carbons of the double bond. A hydrogen atom first adds to one carbon, forming a C-H bond, and then a second hydrogen atom adds to the other carbon. libretexts.org

Syn-Addition: Because the alkene is typically adsorbed on one of its faces to the flat catalyst surface, both hydrogen atoms add to the same side of the double bond. This mode of addition is known as syn-addition and dictates the stereochemistry of the product. chemistrytalk.org

For instance, the catalytic hydrogenation of potassium (3,3,3-trifluoroprop-1-en-2-yl)borates demonstrates this principle, where syn-delivery of hydrogen leads to the formation of trifluoropropane analogues. colab.ws Supramolecular strategies, where a catalyst is encapsulated, can also be employed to achieve site-selective hydrogenation based on the steric profile of the substrate. nih.gov

Catalytic Dehalogenation: Dehalogenation, particularly dehydrohalogenation (the removal of a hydrogen and a halogen atom), is a key reaction for creating unsaturated fluorinated compounds from saturated precursors. While this reaction can be induced by strong bases alone, catalytic methods offer milder conditions and improved selectivity. thieme-connect.deepo.org For example, 3-chloro-1,1,1-trifluoropropane (B1584253) can be dehydrochlorinated to produce 3,3,3-trifluoroprop-1-ene. epo.org

Recent research has shown that nanoscopic aluminium chlorofluoride (ACF) can catalyze dehydrohalogenation reactions under very mild conditions. researchgate.net This heterogeneous catalysis approach can be used for the functionalization of tetrafluoropropenes, demonstrating the transformation of an olefinic C-F bond into a C-H bond. researchgate.net Palladium-catalyzed dehalogenation is another common method for related compounds.

Table 1: Comparison of Catalytic Systems for Hydrogenation and Dehalogenation

| Reaction Type | Substrate Analogue | Catalyst | Reagents/Conditions | Product | Key Mechanistic Feature | Source(s) |

| Hydrogenation | General Alkene | Pd, Pt, or Ni | H₂ | Alkane | Syn-addition of H₂ on metal surface. chemistrytalk.org | libretexts.org, chemistrytalk.org |

| Hydrogenation | Potassium (3,3,3-trifluoroprop-1-en-2-yl)borates | Not specified | H₂ | Trifluoropropane analogues | Syn-delivery of hydrogen. colab.ws | colab.ws |

| Dehydrochlorination | 3-chloro-1,1,1-trifluoropropane | None (Base-induced) | Aqueous NaOH or KOH | 3,3,3-trifluoroprop-1-ene | E1cB or E2 elimination. | , epo.org |

| Dehydrohalogenation | Tetrafluoropropenes | Nanoscopic Aluminium Chlorofluoride (ACF) | Et₃GeH (Germane) | Hydrodefluorinated products | Heterogeneous catalysis on ACF surface. researchgate.net | researchgate.net |

Carbocation Intermediates and Reaction Selectivity in Fluorination

The fluorination of propane analogues to produce compounds like 1,2,2-trifluoropropane often proceeds through mechanisms that are more complex than simple fluorine-for-hydrogen substitution. These reactions frequently involve high-energy carbocation intermediates, which play a crucial role in determining the final product distribution and reaction selectivity. rsc.org

Studies on the fluorination of propane and propene using cobalt(III) fluoride (CoF₃) have shown that the reaction pathway involves an initial conversion of the alkane to an alkene. rsc.org This is followed by a series of reactions mediated by both carbocations and radicals. The carbocation intermediates can undergo several competing reactions:

Quenching: The carbocation can be trapped by a fluoride ion (F⁻) from the fluorinating agent to form a C-F bond. rsc.org

Rearrangement: The carbocation can rearrange to a more stable carbocation structure before being quenched.

Elimination: The carbocation can eliminate a proton to form an alkene. rsc.org

The relative rates of these competing pathways dictate the selectivity of the fluorination process. Carbocation-mediated reactions tend to be more prevalent in the initial stages of fluorination. rsc.org

The regioselectivity of fluorination is heavily influenced by the stability of the potential carbocation intermediates. In the monofluorination of gem-difluoro hydrofluorocarbons with CoF₃, fluorination occurs preferentially on the methylene (B1212753) group adjacent to the gem-difluoromethylene group. oup.com This selectivity is attributed to the stability of the resulting carbocation, which is stabilized by resonance effects from the adjacent CF₂ group and by electron-donating alkyl groups. oup.com The electronegativity of fluorine atoms already present in the molecule can also influence the stability of nearby carbocations, sometimes destabilizing them and affecting reaction rates.

Table 2: Effect of Substituents on Fluorination Rate of 2,2-Difluoropropane Analogues (CH₃CF₂CH₂R)

| Substituent (R) | Relative Rate of Monofluorination | Major Product | Mechanistic Rationale | Source(s) |

| -CH₃ | Fastest | 2,2,3-Trifluorobutane | Electron-donating methyl group stabilizes the adjacent carbocation intermediate. | oup.com |

| -CH₂CH₃ | Fast | 2,2,3-Trifluoropentane | Electron-donating ethyl group provides stabilization. | oup.com |

| -H | Slow | 1,1,2-Trifluoropropane | Hydrogen offers less stabilization than alkyl groups. | oup.com |

| -Cl | Slowest | 1-Chloro-1,2,2-trifluoropropane | Electron-withdrawing chloro group destabilizes the carbocation intermediate. | oup.com |

Cycloaddition Reaction Stereochemistry and Mechanisms of Trifluoropropane Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.org When trifluoropropane derivatives participate in these reactions, their electronic and steric properties influence the mechanism and stereochemical outcome. A key example is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition that forms a five-membered ring. numberanalytics.com

Research on the 1,3-dipolar cycloaddition of 2-diazo-3-nitro-1,1,1-trifluoropropane with various electrophilic alkenes (dipolarophiles) provides significant insight. researchgate.net This reaction leads to the formation of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles and 5-trifluoromethyl-4,5-dihydro-3H-pyrazoles. The mechanism is concerted, meaning the two new sigma bonds form in a single transition state, which preserves the stereochemistry of the reactants in the product. libretexts.org

The stereochemistry of these reactions is highly selective. The reaction of 2-diazo-3-nitro-1,1,1-trifluoropropane with methacrylic acid derivatives is characterized by high E-stereoselectivity. researchgate.net This selectivity is governed by the frontier molecular orbitals (FMOs) of the 1,3-dipole and the dipolarophile. For a reaction to occur thermally, the Highest Occupied Molecular Orbital (HOMO) of one component must interact with the Lowest Unoccupied Molecular Orbital (LUMO) of the other in a suprafacial-suprafacial manner, where the interacting lobes of the orbitals have the same phase. libretexts.orglibretexts.org Steric interactions in the transition state also play a crucial role in favoring one stereoisomer over another. numberanalytics.com

Furthermore, the pyrazole (B372694) products from these cycloadditions can be pyrolyzed to form the corresponding cyclopropane (B1198618) derivatives, with the reaction proceeding with retention of the original configuration. researchgate.net

Table 3: Stereochemical Outcome of 1,3-Dipolar Cycloaddition of a Trifluoropropane Derivative

| 1,3-Dipole | Dipolarophile | Intermediate Product | Final Product (after Pyrolysis) | Stereochemical Observation | Source(s) |

| 2-Diazo-3-nitro-1,1,1-trifluoropropane | Acrylic acid derivatives | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Not specified | Follows Auvers rule for regioselectivity. | researchgate.net |

| 2-Diazo-3-nitro-1,1,1-trifluoropropane | Methacrylic acid derivatives | 5-Trifluoromethyl-4,5-dihydro-3H-pyrazoles | Cyclopropanes with same configuration | High E-stereoselectivity in cycloaddition; configuration retained in pyrolysis. | researchgate.net |

Advanced Applications and Research Directions for 1,2,2 Trifluoropropane in Chemical Sciences

Role in Advanced Organic Synthesis (e.g., as intermediates for novel fluorinated compounds)

Partially fluorinated propanes are valuable building blocks in organic synthesis, serving as precursors to more complex fluorinated molecules. Research has demonstrated their utility as intermediates in reactions that introduce fluorine or trifluoromethyl groups into a variety of structures. The reactivity of C-H bonds adjacent to fluorinated carbons allows for selective transformations.

Detailed research findings indicate that the fluorination of geminal-difluoro hydrofluorocarbons (HFCs) using reagents like cobalt trifluoride (CoF₃) can proceed with high regioselectivity. oup.com For instance, the monofluorination of geminal-difluoro compounds preferentially occurs on the methylene (B1212753) (CH₂) group next to a gem-difluoromethylene (CF₂) group. oup.com This selectivity is attributed to the stability of the intermediate cations and is most effective under mild conditions, as higher temperatures can lead to random, less selective fluorination. oup.com

Furthermore, related chlorinated trifluoropropane structures serve as key intermediates in the synthesis of hydrofluoroolefins (HFOs), which are a newer generation of refrigerants. For example, 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db) is a critical intermediate in a patented, two-step process to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com This process highlights the industrial relevance of trifluoropropane derivatives as pivotal intermediates. The general approach often involves a carbene reaction followed by addition and elimination steps to yield the final olefin product. google.com The preparation of the parent compound, 1,1,1-trifluoropropane (B1294402), and its subsequent directed chlorination have also been subjects of study, providing pathways to various functionalized synthons. acs.org

| Substrate | Major Product | Reaction Condition | Key Finding | Source |

|---|---|---|---|---|

| 2,2-Difluorobutane | 2,2,3-Trifluorobutane | CoF₃, 25°C, 1h | Excellent yield of the monofluorinated product was achieved at low temperatures. | oup.com |

| 2,3-Dichloro-1,1,1-trifluoropropane | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Multi-step process | Serves as a key intermediate in the synthesis of a low GWP refrigerant. | google.com |

Materials Science Applications (e.g., development of specialty chemicals, coatings, adhesives, and polymers)

The unique properties imparted by fluorine atoms make trifluoropropanes and their derivatives attractive for applications in materials science. These compounds can be used as precursors or components in the formulation of specialty chemicals, polymers, and high-performance materials. ontosight.ai Their thermal and chemical stability often translates to the final products.

For example, related fluorinated compounds are used in the development of advanced materials with unique thermal or electrical properties. ontosight.ai A prominent application is in the synthesis of fluoropolymers, which are valued for their chemical inertness, low friction, and thermal resistance. ontosight.ai The epoxy derivative, 2,3-epoxy-1,1,1-trifluoropropane, is specifically noted as a building block for producing fluoropolymers, high-performance coatings, and adhesives. ontosight.ai Furthermore, patent literature describes the use of 1,1-dichloro-1,2,2-trifluoropropane (B12651067) in azeotrope-like compositions that can be used in fabric finishing, indicating its utility in specialty chemical formulations. google.com

| Derivative | Application Area | Resulting Material/Product | Source |

|---|---|---|---|

| 1,1-Dichloro-1,2,2-trifluoropropane | Specialty Chemicals | Azeotrope-like compositions for fabric finishing | google.com |

| 2,3-Epoxy-1,1,1-trifluoropropane | Polymer Chemistry | Fluoropolymers, coatings, adhesives | ontosight.ai |

| General Halogenated Hydrocarbons | Materials Development | Materials with unique thermal or electrical properties | ontosight.ai |

Biochemical and Medicinal Chemistry Research Contexts (e.g., studies on enzyme mechanisms, protein interactions, and synthetic routes for fluorinated pharmaceuticals)

In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Trifluoropropane moieties have been integrated into various molecular scaffolds to probe biological systems and develop new therapeutic agents.

Research has shown that trifluoromethylketone (TFK) compounds, which are structurally related to trifluoropropanes, are potent inhibitors of mammalian carboxylesterases (CEs). metabolomics.se These enzymes are crucial in drug metabolism, and their inhibition can modulate the pharmacokinetics of co-administered drugs. Quantitative structure-activity relationship (QSAR) analyses have been performed on these TFK inhibitors, demonstrating that potent and selective inhibitors can be developed, particularly those with long alkyl or aromatic groups attached to a thioether chemotype. metabolomics.se

The trifluoropropyl group has also been incorporated into novel drug candidates. In one study, a series of 1,2-diarylimidazol-4-carboxamide derivatives were synthesized as antagonists for the human cannabinoid 1 (CB₁) receptor, with some analogues featuring a trifluoromethylphenyl substituent showing high affinity. acs.org In another research effort, quinoxaline (B1680401) derivatives bearing a 1,1,1-trifluoropropane-2-yl group were synthesized and evaluated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target for inflammatory diseases. nih.gov The enantiomers of the trifluoropropyl-substituted product exhibited different inhibitory activities, highlighting the importance of stereochemistry in drug design. nih.gov

Additionally, fluorinated substrate analogues like 3,3,3-trifluoropropane-1,2-diol (B3041947) are used in model studies to investigate the mechanisms of complex enzymatic reactions, such as those catalyzed by coenzyme B₁₂-dependent enzymes like diol dehydratase. ncl.ac.ukncl.ac.uk

| Compound/Derivative Class | Biological Target/Application | Key Research Finding | Source |

|---|---|---|---|

| Trifluoromethylketone (TFK) analogs | Mammalian Carboxylesterase (CE) Inhibition | Thioether TFKs with long alkyl chains are potent CE inhibitors. | metabolomics.se |

| Quinoxaline derivative with 1,1,1-trifluoropropan-2-yl group | Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition | One enantiomer (12f) showed moderate inhibitory activity (IC₅₀ = 301.91 nM). | nih.gov |

| 3,3,3-Trifluoropropane-1,2-diol | Enzyme Mechanism Probe (Diol Dehydratase) | Used as a substrate analog to study radical rearrangement mechanisms. | ncl.ac.ukncl.ac.uk |

| 1,2-Diarylimidazole with trifluoromethoxyphenyl group | Human Cannabinoid 1 (CB₁) Receptor Antagonist | Compound showed high affinity (0.22 nM) and a high kinetic-rate index. | acs.org |

Environmental Chemical Research Considerations (e.g., atmospheric degradation mechanisms and theoretical radiative efficiency studies of related fluorinated compounds)

While fluorinated compounds offer significant advantages in various applications, their environmental impact, particularly their atmospheric lifetime and global warming potential (GWP), is a critical area of research. Hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) are assessed for their potential to contribute to stratospheric ozone depletion and climate change. acs.org

The atmospheric fate of these compounds is primarily determined by their reaction with hydroxyl (OH) radicals. The photochemical ozone creation potentials (POCPs) of HFCs and HCFCs are generally low because of their low reactivity compared to more common volatile organic compounds (VOCs) present during photochemical smog episodes. acs.org

Radiative efficiency (RE) is a key metric used to calculate a compound's GWP. It measures how effectively a substance absorbs infrared radiation. Theoretical studies use computational methods to estimate the RE for a wide range of chemicals. epa.gov A group contribution method has been developed to estimate the RE of organic substances, which can be used to predict the environmental impact of newly developed working fluids. researchgate.net In a design case study for organic Rankine cycles, 1,1,2-trifluoropropane was identified as a potential optimal fluid for transcritical regenerative cycles, underscoring the need for accurate environmental data for such compounds. researchgate.net

| Compound | Research Focus | Finding/Value | Source |

|---|---|---|---|

| 1,1-Dibromo-1,2,2-trifluoropropane | Radiative Efficiency (RE) Estimation | Calculated RE of 0.240 W m⁻² ppb⁻¹ | epa.gov |

| 1,1,2-Trifluoropropane | Organic Rankine Cycle Fluid | Selected as a potential optimum fluid for transcritical regenerative cycles. | researchgate.net |

| General HCFCs and HFCs | Photochemical Ozone Creation Potential (POCP) | POCPs are generally low due to low atmospheric reactivity. | acs.org |

Future Research Opportunities and Methodological Challenges

The study of 1,2,2-trifluoropropane and its isomers reveals several opportunities and challenges for future research. A primary methodological challenge in organic synthesis is achieving high selectivity in fluorination and other halogenation reactions, as harsh conditions can lead to product mixtures that are difficult to separate. oup.com The development of more refined catalytic systems that operate under milder conditions is a significant area of future work.

In materials science, while the potential for using trifluoropropane derivatives to create novel polymers and specialty chemicals is recognized, a deeper understanding of structure-property relationships is needed to design materials with tailored characteristics. ontosight.aiontosight.ai This involves both predictive computational modeling and empirical testing.

From a biochemical and medicinal perspective, the creation of QSAR models for enzyme inhibitors presents a clear opportunity for the rational design of more potent and selective drug candidates. metabolomics.se Exploring the full chemical space around the trifluoropropane scaffold could yield novel therapeutics for a range of diseases.

Finally, a persistent challenge is the need for comprehensive and accurate environmental data for every new fluorinated compound being considered for large-scale application. While theoretical models provide valuable estimates of metrics like radiative efficiency, experimental data on atmospheric degradation pathways and lifetimes are essential for a complete environmental risk assessment. researchgate.nethabitablefuture.org Future research should focus on filling these data gaps for specific isomers like 1,2,2-trifluoropropane to ensure their safe and sustainable use.

Q & A

Q. What is the correct IUPAC nomenclature for 1,2,2-trifluoropropane, and how can misnomers be avoided?

The correct IUPAC name is 1,2,2-trifluoropropane , where fluorine atoms are attached to the first and second carbon atoms (with two fluorines on the second carbon). Misnomers such as "1,1,2-trifluoropropane" or ambiguous numbering (e.g., "1,2-trifluoropropane") can lead to structural misinterpretation. Researchers should cross-validate names using spectral data (e.g., NMR) or databases like PubChem to confirm substituent positions .

Q. What are reliable strategies for retrieving academic literature on 1,2,2-trifluoropropane?

Use systematic keyword combinations (e.g., "1,2,2-trifluoropropane synthesis," "fluoropropane derivatives") in databases like SciFinder, PubMed, and ScienceDirect. Filter results by relevance and peer-reviewed status. For example, a search for fluorinated propanes in Google Scholar yields ~2,000+ hits, but refining with terms like "kinetic studies" or "spectroscopic characterization" narrows results effectively .

Q. What synthetic routes are commonly used to prepare 1,2,2-trifluoropropane?

Common methods include:

- Halogen-exchange reactions : Substitution of chlorine or bromine atoms in propane derivatives using fluorinating agents like KF or HF.

- Radical fluorination : Controlled fluorination of propene derivatives under UV light or initiators. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products, as fluorination can lead to positional isomerism .

Advanced Research Questions

Q. How can conflicting spectral data for fluoropropane derivatives be resolved during structural elucidation?

Contradictions in and NMR data often arise from overlapping signals or dynamic effects. Use 2D NMR techniques (e.g., HSQC, COSY) to assign coupling patterns. For example, - heteronuclear coupling in 1,2,2-trifluoropropane can distinguish between mono- and di-fluorinated carbons. Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .

Q. What experimental design considerations are critical for studying the thermal stability of 1,2,2-trifluoropropane?

- Controlled atmosphere : Conduct experiments under inert gas (N/Ar) to prevent oxidation.

- Temperature gradients : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Kinetic modeling : Monitor gas-phase byproducts (e.g., HF) via FTIR or GC-MS to infer degradation pathways. Comparative studies with analogs (e.g., 1,1,1-trifluoropropane) help isolate substituent effects on stability .

Q. How can researchers address discrepancies in reported toxicity data for fluorinated propanes?

Discrepancies may stem from variations in exposure routes (inhalation vs. dermal) or model organisms. To resolve these:

- Standardize assays using OECD guidelines (e.g., acute oral toxicity tests in rodents).

- Perform metabolomic profiling to identify species-specific metabolic pathways (e.g., cytochrome P450 interactions). Cross-reference with EPA’s CompTox Dashboard for hazard assessments .

Q. What advanced techniques are used to characterize reaction intermediates in fluoropropane synthesis?

- In-situ NMR : Track real-time fluorine substitution in reactions using flow NMR setups.

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., epoxide derivatives like 1,2-epoxy-3,3,3-trifluoropropane) to confirm stereochemistry.

- Computational modeling : DFT calculations (e.g., Gaussian) predict thermodynamic favorability of fluorination steps .

Methodological Guidance

Q. How to design a comparative study on the reactivity of 1,2,2-trifluoropropane vs. other fluoropropanes?

- Variable selection : Compare substituent effects (e.g., 1,1,1- vs. 1,2,2-trifluoropropane) in nucleophilic substitution reactions.

- Control parameters : Maintain consistent solvent (e.g., THF), temperature, and catalyst (e.g., EtN).

- Analytical endpoints : Quantify reaction yields (GC), side products (MS), and kinetic rates (UV-Vis monitoring). Statistical tools (ANOVA) validate significance of observed differences .

Q. What strategies mitigate challenges in purifying fluorinated propane derivatives?

- Distillation : Fractional distillation under reduced pressure separates isomers (e.g., 1,2,2- vs. 1,1,2-trifluoropropane).

- Chromatography : Use fluorophilic stationary phases (e.g., C with perfluorinated modifiers) for HPLC purification.

- Crystallization : Co-crystallize with host molecules (e.g., cyclodextrins) to isolate enantiomers .

Data Interpretation and Validation

Q. How to resolve contradictions in reported thermodynamic properties (e.g., boiling points) of 1,2,2-trifluoropropane?

Cross-check experimental data with computational predictions (e.g., COSMO-RS simulations). Validate purity via elemental analysis and NMR integration. Discrepancies may arise from impurities (e.g., residual solvents) or measurement techniques (static vs. dynamic boiling point methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.